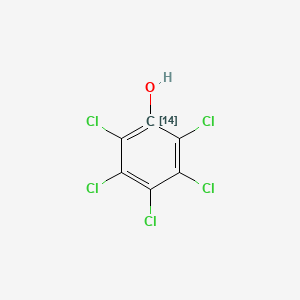![molecular formula C8H4ClN5 B1616043 4-Chlorotetrazolo[1,5-a]quinoxaline CAS No. 59866-06-7](/img/structure/B1616043.png)
4-Chlorotetrazolo[1,5-a]quinoxaline
Overview
Description
4-Chlorotetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the tetrazoloquinoxaline family. The structure of this compound consists of a quinoxaline ring fused with a tetrazole ring, with a chlorine atom attached at the 4-position .
Mechanism of Action
Target of Action
The primary target of 4-Chlorotetrazolo[1,5-a]quinoxaline is the Syk kinase . This kinase plays a crucial role in the early signaling events mediated by FcεRI, a high-affinity receptor for the Fc region of IgE, which is involved in allergic reactions .
Mode of Action
This compound interacts with its target, Syk kinase, by inhibiting its activating phosphorylation . This interaction results in the suppression of mast cell activation, as evidenced by the reversible inhibition of mast cell degranulation .
Biochemical Pathways
The compound affects the FcεRI-mediated signaling pathway. By inhibiting the activating phosphorylation of Syk and LAT, crucial components of this pathway, this compound disrupts the downstream signaling events . This includes the inhibition of Akt and MAP kinases, which are essential for the production of various pro-inflammatory cytokines in mast cells .
Pharmacokinetics
Its ability to inhibit mast cell activation both in vitro and in mice suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The action of this compound results in the suppression of mast cell activation. This is evidenced by the dose-dependent and reversible inhibition of mast cell degranulation . Additionally, the compound suppresses the expression and secretion of TNF-α and IL-4, two key pro-inflammatory cytokines, in mast cells .
Biochemical Analysis
Biochemical Properties
4-Chlorotetrazolo[1,5-a]quinoxaline plays a vital role in biochemical reactions, particularly in inhibiting the activation of specific enzymes and proteins. It has been shown to interact with Syk kinase, a protein involved in cell signaling pathways. The compound reversibly inhibits the activation of Syk kinase, which is crucial for early FcεRI-mediated signaling events in mast cells . Additionally, this compound suppresses the expression and secretion of pro-inflammatory cytokines such as TNF-α and IL-4 in mast cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In mast cells, the compound inhibits degranulation in a dose-dependent manner, thereby reducing the release of histamines and other mediators involved in allergic reactions . Furthermore, this compound influences cell signaling pathways by inhibiting the phosphorylation of key proteins such as LAT, Akt, and MAP kinases, which are essential for the production of pro-inflammatory cytokines . These effects highlight the potential of this compound in modulating immune responses and allergic reactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound inhibits the activating phosphorylation of Syk kinase and LAT, which are crucial for early FcεRI-mediated signaling events . Additionally, it affects the activity of Akt and MAP kinases, which play essential roles in the production of various pro-inflammatory cytokines in mast cells . These molecular interactions contribute to the compound’s ability to modulate immune responses and reduce allergic reactions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory effects on Syk kinase activation and mast cell degranulation over time
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to understand its therapeutic potential and toxicity. In mice, the compound has been shown to inhibit mast cell-mediated passive cutaneous anaphylaxis in a dose-dependent manner . Higher doses of this compound resulted in more significant inhibition of mast cell degranulation and reduced expression of pro-inflammatory cytokines . It is essential to determine the threshold and toxic doses to ensure the compound’s safety for therapeutic use.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound’s inhibition of Syk kinase and other signaling proteins suggests its involvement in pathways related to immune responses and inflammation
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its bioavailability and therapeutic potential. The compound’s interactions with specific transporters and binding proteins may influence its localization and accumulation in target tissues
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
The synthesis of 4-Chlorotetrazolo[1,5-a]quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with hydrazine and sodium nitrite . The reaction proceeds through the formation of an intermediate hydrazine derivative, which then undergoes cyclization to form the tetrazole ring. The reaction conditions usually involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
4-Chlorotetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoloquinoxalines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Common reagents used in these reactions include copper catalysts for cycloaddition reactions, reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions . The major products formed from these reactions include substituted tetrazoloquinoxalines, triazoloquinoxalines, and quinoxaline N-oxides .
Scientific Research Applications
4-Chlorotetrazolo[1,5-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer and antimicrobial agent.
Materials Science:
Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-enriched heterocyclic compounds, which are valuable intermediates in organic synthesis.
Comparison with Similar Compounds
4-Chlorotetrazolo[1,5-a]quinoxaline can be compared with other similar compounds such as:
Tetrazolo[1,5-a]quinoxaline: Lacks the chlorine atom at the 4-position, which can affect its reactivity and biological activity.
Triazoloquinoxalines: Formed through cycloaddition reactions involving tetrazoloquinoxalines, these compounds have different ring structures and potentially different biological activities.
Quinoxaline N-oxides: Oxidized derivatives of quinoxalines, which may have different electronic properties and reactivity compared to tetrazoloquinoxalines.
Properties
IUPAC Name |
4-chlorotetrazolo[1,5-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN5/c9-7-8-11-12-13-14(8)6-4-2-1-3-5(6)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWYBYDSUFDMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=NN23)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310581 | |
| Record name | 4-chlorotetrazolo[1,5-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59866-06-7 | |
| Record name | 4-Chlorotetrazolo[1,5-a]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59866-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 228175 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059866067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC228175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chlorotetrazolo[1,5-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


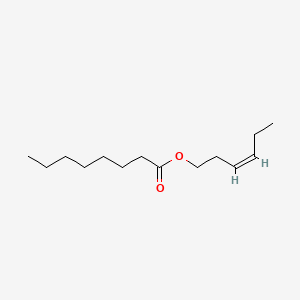
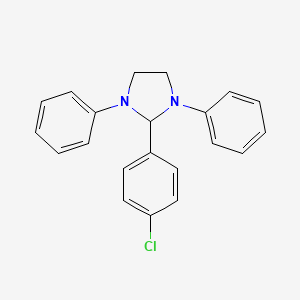
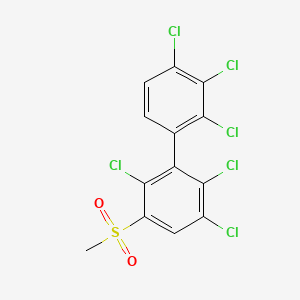
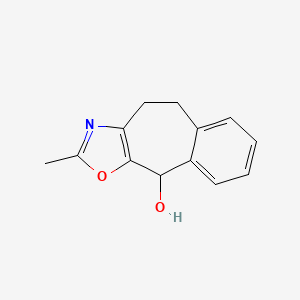
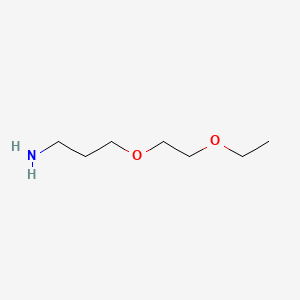


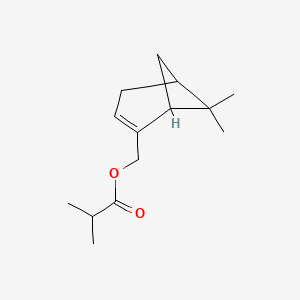
![3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1615975.png)

![(1S,2S,5R,9S,11S,12S,13R)-5,6,11-Trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one](/img/structure/B1615978.png)
![Benzyl (S)-[4-[(aminocarbonyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]carbamate](/img/structure/B1615980.png)
![L-Tyrosine-[ring-3,5-3H]](/img/structure/B1615981.png)
